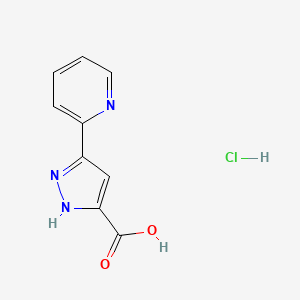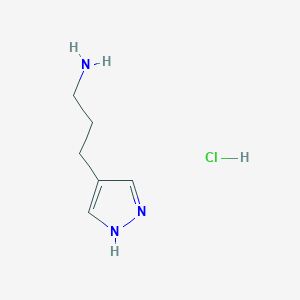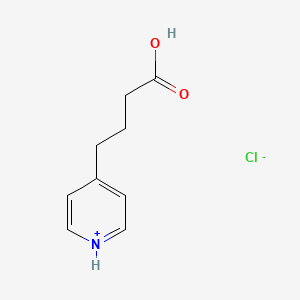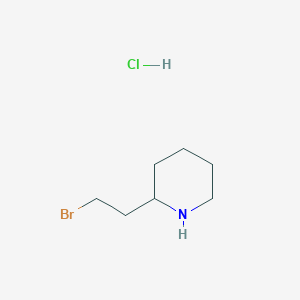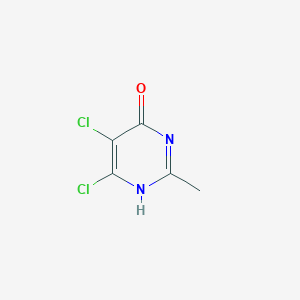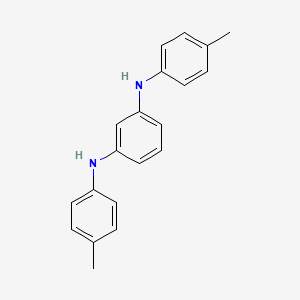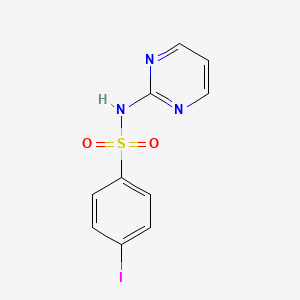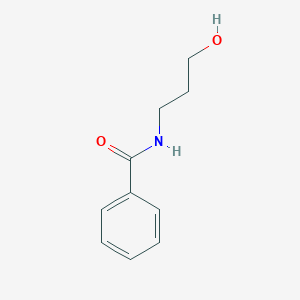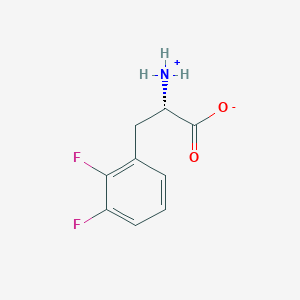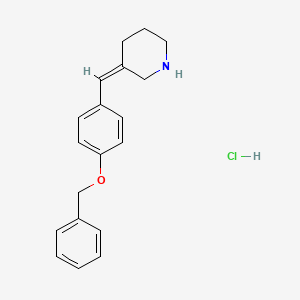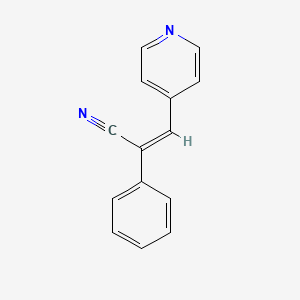
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is an organic compound characterized by the presence of a phenyl group, a pyridyl group, and an acrylonitrile moiety. This compound is known for its reactivity and is often used as a Michael acceptor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction conditions often include the use of phase-transfer catalysts to enhance the yield and selectivity of the desired (Z)-isomer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:
Michael Addition: This compound acts as a Michael acceptor in conjugate addition reactions.
Cyclopropanation: It can participate in cyclopropanation reactions to form cyclopropane derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include isocyanoacetate esters, with phase-transfer catalysts facilitating the reaction.
Cyclopropanation: Reagents such as 2-bromomalonate esters are used in the presence of Cinchona-derived phase-transfer catalysts.
Major Products Formed
Michael Addition: The reaction typically yields functionalized imines.
Cyclopropanation: The reaction produces cyclopropane esters with high enantioselectivity.
Scientific Research Applications
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a Michael acceptor in asymmetric synthesis and cyclopropanation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles: These compounds share similar reactivity and are also used as Michael acceptors.
Aryl Acrylonitriles: These compounds have similar structural features and reactivity patterns.
Uniqueness
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is unique due to its specific combination of a phenyl group and a pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKQRNTRMQQAO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38382-00-2 |
Source


|
| Record name | MLS002706400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
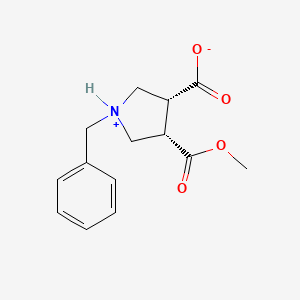
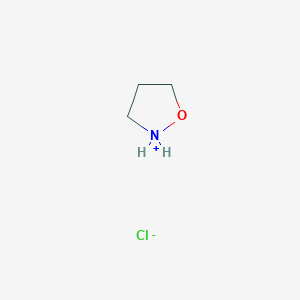
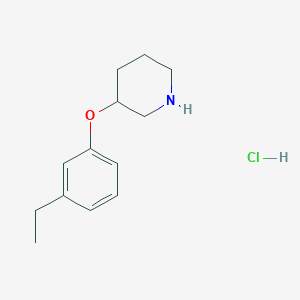
![2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B7826769.png)
